3-(dimethylamino)-N-(4-fluorophenyl)acrylamide
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Overview
Description
3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is an organic compound that features a dimethylamino group, a fluorophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide typically involves the reaction of 4-fluoroaniline with acryloyl chloride in the presence of a base, followed by the introduction of the dimethylamino group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-(4-fluorophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Amines derived from the acrylamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(dimethylamino)-N-(4-fluorophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to interact with biological targets, while the fluorophenyl group can improve its stability and bioavailability. The acrylamide moiety allows for covalent bonding with target proteins, potentially leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(dimethylamino)-N-(4-chlorophenyl)acrylamide
- 3-(dimethylamino)-N-(4-bromophenyl)acrylamide
- 3-(dimethylamino)-N-(4-methylphenyl)acrylamide
Uniqueness
3-(dimethylamino)-N-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
3-(Dimethylamino)-N-(4-fluorophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a dimethylamino group and a fluorinated phenyl ring attached to an acrylamide backbone. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
The mechanism of action for this compound primarily involves its interaction with specific enzymes and proteins within biological systems. It is hypothesized that the compound can form both covalent and non-covalent interactions, leading to alterations in enzyme activity and cellular signaling pathways. Such interactions may induce oxidative stress or modulate the levels of reactive oxygen species (ROS), which can ultimately affect cell viability and proliferation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical carcinoma), MCF-7 (breast carcinoma), and HT-29 (colorectal carcinoma) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines range between 2.2 μM to 21.7 μM, indicating potent antiproliferative effects .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies report minimum inhibitory concentration (MIC) values that suggest effective inhibition against strains such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating or electron-withdrawing groups on the phenyl ring appears to enhance its antibacterial efficacy .
Case Studies
- Cytotoxicity in Cancer Cells : A study evaluated the effects of various derivatives of acrylamide on cancer cell lines, revealing that compounds similar to this compound showed enhanced cytotoxicity through ROS generation and glutathione depletion, leading to apoptosis in cancer cells .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of acrylamide derivatives, including this compound, which exhibited significant inhibition zones against pathogenic bacterial strains, reinforcing its potential as an antimicrobial agent .
Data Summary
Activity Type | Cell Line/Organism | IC50/MIC Values | Notes |
---|---|---|---|
Anticancer | HeLa | 2.2 - 21.7 μM | Induces apoptosis via ROS generation |
Anticancer | MCF-7 | 10 - 15 μM | Significant cytotoxicity observed |
Antimicrobial | Staphylococcus aureus | MIC: 4.69 - 22.9 µM | Effective against Gram-positive bacteria |
Antimicrobial | Escherichia coli | MIC: 2.33 - 156.47 µM | Effective against Gram-negative bacteria |
Properties
IUPAC Name |
(E)-3-(dimethylamino)-N-(4-fluorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-14(2)8-7-11(15)13-10-5-3-9(12)4-6-10/h3-8H,1-2H3,(H,13,15)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQXGCYRTUMNKX-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)NC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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